REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:12]#[C:13][Si:14]([CH3:15])([CH3:16])[CH3:17])[c:4]([NH2:11])[n:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[F-:18].[K+:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[Cl:1][c:2]1[c:3]([C:12]#[CH:13])[c:4]([NH2:11])[n:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#Cc1c(N)ncc([N+](=O)[O-])c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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C#Cc1c(N)ncc([N+](=O)[O-])c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |